2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile
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Description
2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile, or p-tolylpyrrole-3-carbonitrile (TPP) is an organic compound which has a variety of uses in scientific research and laboratory experiments. It is a colorless solid with a molecular weight of 212.26 g/mol and a melting point of 108-110°C. TPP is a versatile compound that is used in a wide range of applications due to its unique properties.
Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have explored the utility of 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile derivatives in synthesizing novel heterocyclic structures. For instance, the catalyzed synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines was achieved starting from a similar pyrrole derivative. This process, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), highlights the compound's versatility in generating complex molecular architectures under mild conditions (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Advanced Material Development
Another area of application includes the development of advanced materials, such as corrosion inhibitors for metals. A study demonstrated the efficiency of pyrrole-3-carbonitrile derivatives as anodic type inhibitors for mild steel in acidic conditions, showcasing their potential in protecting metals against corrosion. This application is crucial for extending the lifespan of metal components in industrial settings (Verma et al., 2015).
Biologically Active Compounds Synthesis
Moreover, 2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile serves as a key precursor in synthesizing biologically active molecules. The compound has been utilized to create pyrrolo[2,3-b]pyridine scaffolds with significant biological activity, offering a pathway for developing new therapeutic agents (Sroor, 2019).
Insecticidal Applications
Research into pyrrole derivatives has also extended into agrochemicals, with certain derivatives showing promising insecticidal activities. The synthesis and evaluation of these compounds against pests like the cotton leafworm, Spodoptera littoralis, underscore their potential in agricultural pest management (Abdelhamid et al., 2022).
properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7,15H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOHHBHQMXCJJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557899 |
Source
|
Record name | 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(p-tolyl)-1H-pyrrole-3-carbonitrile | |
CAS RN |
120450-05-7 |
Source
|
Record name | 2-Amino-4-(4-methylphenyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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